![molecular formula C16H20N2O7 B14634144 dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate CAS No. 53880-83-4](/img/structure/B14634144.png)
dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethoxycarbonyl group and a butanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using a phenylmethoxycarbonyl (Cbz) group.
Coupling Reaction: The protected amino acid is then coupled with a suitable acylating agent to form the desired product.
Esterification: The carboxylic acid groups are esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl (2S)-2-aminobutanedioate: A simpler derivative with similar structural features.
Phenylmethoxycarbonyl-protected amino acids: Compounds with similar protective groups.
Acylated amino acids: Compounds with similar acylation patterns.
Uniqueness
Dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
53880-83-4 |
|---|---|
Formule moléculaire |
C16H20N2O7 |
Poids moléculaire |
352.34 g/mol |
Nom IUPAC |
dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-23-14(20)8-12(15(21)24-2)18-13(19)9-17-16(22)25-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,17,22)(H,18,19)/t12-/m0/s1 |
Clé InChI |
UEUMCIHIYJWZQL-LBPRGKRZSA-N |
SMILES isomérique |
COC(=O)C[C@@H](C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
COC(=O)CC(C(=O)OC)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


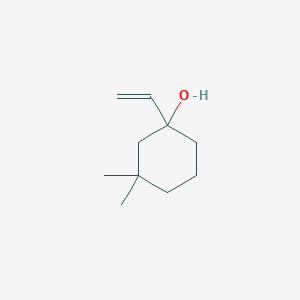
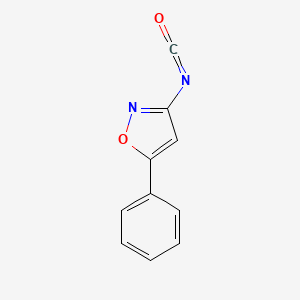

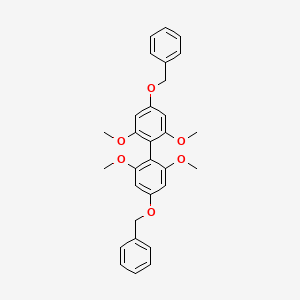
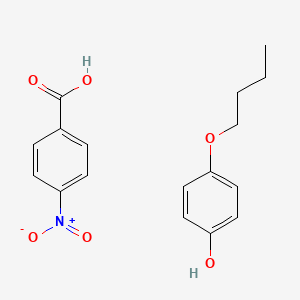

![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)




![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
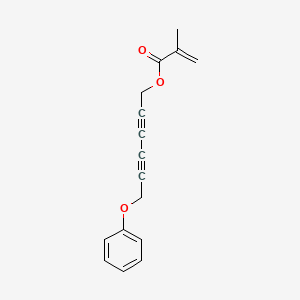
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
